molecular formula C11H5F9O B14286710 1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene CAS No. 121247-90-3

1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene

Katalognummer: B14286710
CAS-Nummer: 121247-90-3
Molekulargewicht: 324.14 g/mol
InChI-Schlüssel: GFMUMEDUNWXPPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms and an ethenyl group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of tetrafluoroquinones.

    Reduction: Formation of partially or fully reduced fluorinated aromatic compounds.

    Substitution: Formation of halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of advanced materials and polymers with unique properties.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, coatings, and high-performance materials.

Wirkmechanismus

The mechanism of action of 1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene is unique due to its combination of fluorine atoms and the pentafluoropropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high thermal stability, chemical resistance, and specific electronic properties.

Eigenschaften

CAS-Nummer

121247-90-3

Molekularformel

C11H5F9O

Molekulargewicht

324.14 g/mol

IUPAC-Name

1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene

InChI

InChI=1S/C11H5F9O/c1-2-4-5(12)7(14)9(8(15)6(4)13)21-3-10(16,17)11(18,19)20/h2H,1,3H2

InChI-Schlüssel

GFMUMEDUNWXPPZ-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=C(C(=C(C(=C1F)F)OCC(C(F)(F)F)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.